Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyridine ring attached to a pyrimidine ring, with an ethyl ester group at the 4-position of the pyrimidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine-3-carboxaldehyde and ethyl cyanoacetate as starting materials.
Reaction Steps: The reaction involves a Knoevenagel condensation followed by cyclization to form the pyrimidine ring.
Conditions: The reaction is usually carried out in the presence of a base, such as piperidine, and under reflux conditions.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrimidine ring or the ester group.
Substitution: Substitution reactions at different positions of the pyrimidine ring can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring or the ester group.
Substitution Products: Substituted pyrimidines with different functional groups.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to have a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . They may interact with various targets, depending on their specific structures and functional groups.
Mode of Action
The mode of action of pyrimidine derivatives can vary widely. For example, some pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells, suggesting an anti-inflammatory effect .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For instance, some compounds have been found to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Result of Action
The cellular and molecular effects of pyrimidine derivatives can be diverse. Some compounds have been found to exhibit neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Scientific Research Applications
Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate
Ethyl 6-(5-(chloro)pyridin-3-yl)pyrimidine-4-carboxylate
Ethyl 6-(5-(methyl)pyridin-3-yl)pyrimidine-4-carboxylate
This comprehensive overview provides a detailed understanding of Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 6-pyridin-3-ylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)11-6-10(14-8-15-11)9-4-3-5-13-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGJXBOSJARZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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